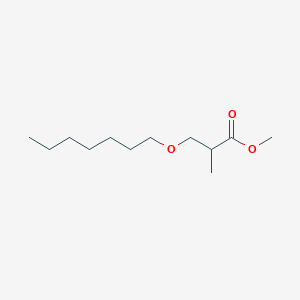

Methyl 3-(heptyloxy)-2-methylpropanoate

Description

Methyl 3-(heptyloxy)-2-methylpropanoate is an ester derivative characterized by a branched propanoate backbone substituted with a heptyloxy group at the 3-position and a methyl group at the 2-position.

Propriétés

Numéro CAS |

90177-66-5 |

|---|---|

Formule moléculaire |

C12H24O3 |

Poids moléculaire |

216.32 g/mol |

Nom IUPAC |

methyl 3-heptoxy-2-methylpropanoate |

InChI |

InChI=1S/C12H24O3/c1-4-5-6-7-8-9-15-10-11(2)12(13)14-3/h11H,4-10H2,1-3H3 |

Clé InChI |

IJIFTPMJXXHIKW-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCOCC(C)C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(heptyloxy)-2-methylpropanoate typically involves the esterification of 3-(heptyloxy)-2-methylpropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Methyl 3-(heptyloxy)-2-methylpropanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Methyl 3-(heptyloxy)-2-methylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this ester can yield the corresponding alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 3-(heptyloxy)-2-methylpropanoic acid.

Reduction: 3-(heptyloxy)-2-methylpropanol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Methyl 3-(heptyloxy)-2-methylpropanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme specificity.

Industry: In the fragrance industry, Methyl 3-(heptyloxy)-2-methylpropanoate is valued for its pleasant scent and is used in the formulation of perfumes and scented products.

Mécanisme D'action

The mechanism of action of Methyl 3-(heptyloxy)-2-methylpropanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of an alcohol and a carboxylic acid. This reaction is facilitated by esterases, which are enzymes that specifically target ester bonds.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in the substituent at the 3-position (e.g., alkoxy, amino, or aromatic groups) or the ester group (e.g., ethyl vs. methyl). Key examples include:

Key Observations :

- Steric Effects : Bulkier substituents (e.g., tert-butyldimethylsilyloxy) hinder reactivity, making them useful in protecting-group strategies .

- Polarity: Amino or hydroxy substituents (e.g., in phenolic derivatives from Schizogyne sericea) increase polarity, affecting solubility and chromatographic behavior .

Physicochemical and Analytical Properties

highlights that esters like methyl octanoate and ethyl 2-methylpropanoate exhibit similar retention times in chromatography but differ in migration times due to varying volatility and polarity. Methyl 3-(heptyloxy)-2-methylpropanoate, with its long alkoxy chain, would likely show higher retention times than shorter-chain analogs (e.g., ethyl propanoate) but lower than aromatic derivatives (e.g., benzyloxy-substituted compounds).

In mass spectrometry, dimer formation is influenced by compound concentration and ionization efficiency. High-content esters like the target compound may form dimers via protonated or neutral molecule interactions, similar to observations in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.